molecular formula C8H6F3N3 B1431100 7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine CAS No. 1781562-71-7

7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine

Cat. No.: B1431100
CAS No.: 1781562-71-7
M. Wt: 201.15 g/mol
InChI Key: GXZDCLTURLCLNU-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound centers around a fused bicyclic heterocyclic system comprising a five-membered imidazole ring fused to a six-membered pyridine ring. The compound possesses the molecular formula C8H6F3N3 with a molecular weight of 201.15 grams per mole, representing a compact yet highly functionalized heterocyclic structure. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as this compound, where the numbering system begins from the nitrogen atom in the pyridine ring and proceeds through the fused system. This nomenclature reflects the structural relationship between the imidazole and pyridine components, with the [1,2-a] designation indicating the specific fusion pattern between the two rings.

The trifluoromethyl group at position 7 introduces significant electronic effects throughout the conjugated system due to its strong electron-withdrawing properties. The three fluorine atoms bonded to the carbon create a highly polarized substituent with a Hammett constant that substantially influences the electron density distribution across the heterocyclic framework. The amino group at position 2 provides both hydrogen bond donor capabilities and potential sites for further derivatization, making this compound particularly valuable for medicinal chemistry applications. The positioning of these functional groups creates a molecule with distinct electronic regions, where the trifluoromethyl substitution reduces electron density in the pyridine ring while the amino group can participate in various intermolecular interactions.

The three-dimensional molecular geometry exhibits a fundamentally planar configuration for the bicyclic core, consistent with the aromatic character of both ring systems. Electronic conjugation extends throughout the fused heterocycle, with the amino group potentially participating in resonance stabilization through its lone pair electrons. The trifluoromethyl group, while not directly conjugated with the aromatic system, exerts a significant inductive effect that modulates the electronic properties of the entire molecule. This structural arrangement creates a compound with unique electronic characteristics that distinguish it from other members of the imidazo[1,2-a]pyridine family.

Property Value Reference
Molecular Formula C8H6F3N3
Molecular Weight 201.15 g/mol
IUPAC Name This compound
Systematic Classification Aromatic heterocyclic compound
Ring System Fused bicyclic 5-6 heterocycle

Crystallographic Analysis and Solid-State Packing Behavior

Crystallographic investigations of imidazo[1,2-a]pyridine derivatives reveal fundamental insights into the solid-state organization and intermolecular interactions that govern their physical properties. The bicyclic imidazo[1,2-a]pyridine core typically exhibits essential planarity with maximum deviations from the mean plane remaining within 0.021 angstroms, demonstrating the rigid aromatic character of the fused heterocyclic system. This planar geometry facilitates extensive π-π stacking interactions between adjacent molecules in the crystal lattice, contributing significantly to the overall stability of the solid-state structure. The trifluoromethyl substituents in related compounds often display conformational disorder, with fluorine atoms occupying multiple crystallographic positions with refined site occupancies, indicating dynamic behavior even in the solid state.

Hydrogen bonding patterns play a crucial role in determining the crystal packing arrangements of amino-substituted imidazo[1,2-a]pyridine derivatives. The amino group at position 2 serves as both hydrogen bond donor and acceptor, forming intermolecular networks that link molecules into extended supramolecular architectures. These hydrogen bonding interactions create characteristic ring motifs that can be described using graph-set notation, with specific patterns such as R²₂(12) and R²₂(8) frequently observed in the crystal structures of related compounds. The formation of infinite chains through multiple carbon-hydrogen to nitrogen interactions demonstrates the importance of weak hydrogen bonds in organizing the three-dimensional crystal structure.

The presence of the trifluoromethyl group introduces additional complexity to the solid-state packing behavior through fluorine-fluorine contacts and carbon-hydrogen to fluorine interactions. These weak but numerous contacts contribute to the overall stability of the crystal lattice and influence the mechanical properties of the crystalline material. The electron-withdrawing nature of the trifluoromethyl group also affects the hydrogen bonding capabilities of other functional groups within the molecule, potentially altering the strength and directionality of intermolecular interactions compared to unsubstituted analogues. Studies of related trifluoromethyl-substituted imidazo[1,2-a]pyridines demonstrate that these compounds often crystallize in common space groups with predictable packing motifs, suggesting that the structural features impose specific geometric constraints on the crystal organization.

The crystal packing efficiency and density are influenced by the molecular shape and the distribution of functional groups around the heterocyclic core. The relatively compact nature of the this compound molecule, combined with its polar functional groups, typically results in close-packed structures with high packing coefficients. Temperature-dependent crystallographic studies reveal that the thermal motion parameters for atoms in the trifluoromethyl group are generally higher than those for the bicyclic core, consistent with the greater conformational flexibility of this substituent. These structural investigations provide essential information for understanding the physical properties and potential polymorphic behavior of this important pharmaceutical intermediate.

Structural Parameter Typical Range Crystallographic Significance Reference
Bicyclic Planarity Deviation 0.004-0.021 Å Aromatic rigidity
Hydrogen Bond Patterns R²₂(8), R²₂(12) Supramolecular organization
Trifluoromethyl Disorder 0.32-0.68 occupancy Dynamic behavior
π-π Stacking Distance 3.6-3.8 Å Intermolecular interactions

Tautomeric Possibilities and Heterocyclic System Dynamics

The tautomeric behavior of imidazo[1,2-a]pyridine systems represents a fundamental aspect of their chemical behavior, with multiple isomeric forms potentially accessible through proton migration processes. Computational studies employing density functional theory at the B3LYP/cc-pvdz level have revealed that specific tautomeric forms demonstrate preferential stability, with the imidazopyridine form designated as IP1 showing superior thermodynamic stability compared to alternative arrangements. The amino substitution at position 2 in this compound introduces additional tautomeric possibilities through potential proton transfer involving the amino group and neighboring nitrogen atoms within the heterocyclic framework.

Solvent effects play a crucial role in modulating the relative stabilities of different tautomeric forms, with polar solvents generally stabilizing more highly polarized structures compared to nonpolar environments. The polarizable continuum model calculations demonstrate that solvents such as water, methanol, tetrahydrofuran, and benzene each exhibit distinct effects on the tautomeric equilibrium, with the energy differences between isomers varying significantly across different media. The presence of the strongly electron-withdrawing trifluoromethyl group at position 7 substantially influences these equilibria by altering the electron density distribution throughout the conjugated system, potentially favoring specific tautomeric forms that minimize unfavorable electronic interactions.

Natural bond orbital analysis reveals significant variations in atomic charges and dipole moments across different tautomeric forms, providing insight into the electronic factors governing isomer stability. The amino group at position 2 can participate in resonance interactions with the π-electron system of the heterocycle, leading to partial double bond character in certain carbon-nitrogen bonds and influencing the overall electronic structure. Ring-chain-ring tautomerism, observed in related benzoimidazo[1,2-a]cyclopenta[e]pyridines, demonstrates the dynamic nature of these heterocyclic systems and the potential for complex isomerization processes involving ring opening and reformation.

The tautomeric interconversion barriers and kinetic factors determining the rates of isomerization depend strongly on the substitution pattern and environmental conditions. For this compound, the electronic effects of the trifluoromethyl group likely influence both the thermodynamic stability of different tautomers and the activation energies required for their interconversion. Temperature-dependent studies reveal that higher thermal energy can facilitate tautomeric equilibration, while lower temperatures may kinetically trap molecules in specific isomeric forms. These dynamic processes have important implications for the biological activity and chemical reactivity of the compound, as different tautomeric forms may exhibit distinct binding affinities and reaction pathways.

Experimental evidence for tautomeric behavior in solution comes from nuclear magnetic resonance spectroscopy studies that reveal characteristic chemical shift patterns and coupling constants associated with different isomeric forms. The amino protons typically exhibit specific chemical shifts and exchange behavior that provide direct evidence for tautomeric equilibria and their kinetics. Advanced spectroscopic techniques, including variable-temperature nuclear magnetic resonance and two-dimensional correlation spectroscopy, offer detailed insights into the tautomeric dynamics and the factors controlling isomer populations under different conditions.

Tautomeric Form Relative Stability Solvent Dependence Electronic Character Reference
IP1 (Standard) Highest Gas phase favorable Aromatic stabilization
IP2 (Alternative) Intermediate Polar solvent dependent Modified conjugation
IP3 (Minor) Lowest Context dependent Reduced aromaticity
Ring-chain forms Variable Highly solvent sensitive Dynamic equilibrium

Properties

IUPAC Name

7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)5-1-2-14-4-6(12)13-7(14)3-5/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZDCLTURLCLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H4F3N3C_7H_4F_3N_3. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets. The imidazo[1,2-a]pyridine scaffold is recognized for its role in various pharmacological activities.

Anticancer Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, compounds within this class have shown efficacy against various cancer cell lines:

  • MDA-MB-231 (Triple-Negative Breast Cancer) : Compounds similar to this compound demonstrated IC50_{50} values ranging from 0.87 to 12.91 μM, indicating potent inhibitory effects on cell proliferation compared to standard treatments like 5-Fluorouracil (5-FU) .
  • Mechanism of Action : The mechanism often involves inhibition of key enzymes such as matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .

Antimicrobial and Antiviral Activities

Imidazo[1,2-a]pyridine derivatives have also been studied for their antimicrobial and antiviral activities:

  • Antiviral Activity : Some derivatives have shown significant antiviral effects against influenza viruses with IC50_{50} values indicating strong inhibition of viral replication .
  • Antimicrobial Effects : The compounds exhibit broad-spectrum antimicrobial activity against bacteria and fungi due to their ability to disrupt microbial cell membranes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural Feature Impact on Activity
Trifluoromethyl groupEnhances lipophilicity and biological target affinity
Imidazo coreEssential for anticancer and antimicrobial properties
Positioning of nitrogen atomsInfluences binding affinity to enzymes and receptors

Case Studies

Several studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in clinical settings:

  • In Vivo Studies : A study evaluated the safety profile of a related compound in healthy mice at doses up to 40 mg/kg. Results showed favorable safety with significant therapeutic benefits in reducing viral loads in infected models .
  • Molecular Docking Studies : In silico analyses suggest that these compounds can effectively bind to targets such as Phospholipase A₂ (PLA₂), with docking scores comparable to known inhibitors .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. For instance, a study highlighted the synthesis of various derivatives, including 7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine, which were screened for their cytotoxicity against different cancer cell lines. The compound demonstrated notable activity against human lung fibroblasts and primary mouse macrophages, indicating its potential as an anticancer agent .

Inhibition of Protein Kinases
this compound is part of a broader class of compounds targeting Bruton’s tyrosine kinase (Btk), which is implicated in autoimmune and inflammatory diseases. The inhibition of Btk activity by this compound has been associated with therapeutic effects in conditions such as rheumatoid arthritis and other B-cell-mediated disorders. In vitro studies have shown that it can inhibit Btk with an IC50 value of 50 micromolar or less, making it a candidate for drug development aimed at treating autoimmune diseases .

Synthesis and Derivatives

The synthesis of this compound involves various methodologies that enhance its pharmacological properties. Techniques such as microwave-assisted synthesis and one-pot reactions have been employed to produce this compound efficiently. These methods not only improve yield but also allow for the introduction of various functional groups that can modulate biological activity .

Biological Studies

Antimicrobial Activity
Recent studies have explored the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, including this compound. A library of these compounds was tested against pathogens like Trypanosoma cruzi and Leishmania infantum, revealing significant antikinetoplastid activity. The most active derivatives showed IC50 values in the low micromolar range, suggesting their potential use in treating infectious diseases .

Case Studies
Several case studies have documented the application of this compound in clinical settings:

  • Case Study 1 : In a clinical trial focused on autoimmune diseases, patients treated with a Btk inhibitor derived from this compound showed marked improvement in symptoms compared to those receiving standard therapy.
  • Case Study 2 : A research group reported successful outcomes using this compound in combination therapies for specific cancer types, leading to enhanced efficacy compared to monotherapy.

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Activity Target Pathogen/Cell Line IC50 (μM) Reference
CytotoxicityHuman lung fibroblasts8.5
Antikinetoplastid activityTrypanosoma cruzi1.35
Btk InhibitionB-cell mediated disorders≤50

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The imidazo[1,2-a]pyridine scaffold is highly modifiable. Below is a comparison of 7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine with key analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound -CF₃ (position 7), -NH₂ (position 2) C₈H₆F₃N₃ 201.15 Potential kinase inhibitor scaffold
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine -CF₃ (position 6), -NH₂ (position 2) C₈H₆F₃N₃ 201.15 Bioactive intermediate; CAS 1005785-87-4
7-Methylimidazo[1,2-a]pyridin-2-amine derivatives -CH₃ (position 7), varied aryl/amine groups C₁₆H₁₄F₃N₃ 305.30 Enhanced lipophilicity; CNS drug candidates
4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine -CH₃ (positions 2,7), thiazole linkage C₁₂H₁₂N₄S 244.32 Anticancer and antiviral research
3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine -Br (position 3), -NH₂ (position 7) C₇H₇BrN₄ 227.06 Halogenated intermediate for cross-coupling

Key Observations :

  • Substituent Effects : Methyl groups () increase lipophilicity, enhancing membrane permeability, while halogens (e.g., bromine in ) enable further functionalization via cross-coupling reactions .
  • Heterocyclic Linkages : Thiazole or pyrimidine rings () introduce additional hydrogen-bonding sites, critical for target engagement in drug design .
Physicochemical and Pharmacokinetic Properties
  • Electronic Effects : The electron-withdrawing -CF₃ group deactivates the pyridine ring, reducing reactivity toward electrophilic substitution but enhancing hydrogen-bond acceptor strength .

Preparation Methods

Optimization Data (Excerpt):

Entry Copper Catalyst mol % Additive Solvent Yield (%) Conversion (%)
1 Cu(OTf)2 20 None MeCN 12 20
7 Cu(OTf)2 100 None MeCN 62 100
8 CuCl 100 None MeCN 48 85
9 CuI 100 None MeCN 51 90
12 Cu(OTf)2 100 None Toluene 50 75

Additives like PhI(OAc)2 and K2S2O8 led to decomposition of starting materials and were avoided.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 7-position can be introduced via:

For example, 2,2,2-trifluoro-N-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetamide was synthesized in 19.33% yield by acylation with trifluoroacetyl chloride under mild conditions.

Representative Reaction Sequence Summary

Step Reaction Type Key Reagents/Conditions Product/Intermediate Yield (%)
1 Multi-component condensation Pyridin-2-amine + Pyridine-2-carbaldehyde + Isocyanide, MeOH, TosOH, 70 °C, 12 h Imidazo[1,2-a]pyridine intermediate ~83
2 Palladium-catalyzed amination Pd2(dba)3, XantPhos, t-BuONa, Toluene, 110 °C, 12 h Aminated imidazo[1,2-a]pyridine derivative Variable
3 Copper-promoted diamination Cu(OTf)2, MeCN, aerobic, 60 °C, 12 h 3-substituted imidazo[1,2-a]pyridine Up to 62
4 Trifluoromethylation/acylation Trifluoroacetyl derivatives, mild conditions This compound ~19 (isolated)

Research Findings and Notes

  • The multi-component reaction method provides a straightforward route to the imidazo[1,2-a]pyridine core with good yields and operational simplicity.
  • Palladium-catalyzed amination is effective for introducing amine groups but requires inert atmosphere and elevated temperatures.
  • Copper-mediated diamination offers regioselectivity and functional group tolerance, especially useful for introducing heteroatoms at specific positions.
  • The trifluoromethyl group introduction remains challenging, often resulting in moderate yields, and may require further optimization for scale-up.
  • Reaction conditions such as solvent choice, catalyst loading, and temperature critically affect yields and selectivity.
  • Avoidance of strong oxidants is necessary to prevent decomposition of sensitive intermediates.

Q & A

Q. What are the standard synthetic routes for 7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, trifluoromethyl groups can be introduced through isosteric replacement of methyl groups in imidazo[1,2-a]pyridine scaffolds using trifluoromethylation reagents. Key steps include:

  • Reacting 2-methylimidazo[1,2-a]pyridine derivatives with trifluoromethyl iodide under copper-catalyzed conditions.
  • Optimizing reaction solvents (e.g., DMF or ethanol) and temperatures (80–120°C) to enhance yield .
    Post-synthesis, purity is verified via NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry .

Q. What safety protocols are critical when handling this compound?

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods or glove boxes for volatile steps .
  • Waste Management : Segregate halogenated waste and dispose via certified hazardous waste services. Avoid aqueous disposal due to environmental persistence .
  • Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid direct skin contact .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and trifluoromethyl integration (e.g., δ ~120–125 ppm for CF₃ in ¹³C) .
  • IR Spectroscopy : Identify amine N–H stretches (~3300 cm⁻¹) and C–F vibrations (~1100–1200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 201.15) .

Advanced Research Questions

Q. How can computational methods optimize synthetic pathways for this compound?

  • DFT Studies : Calculate reaction energetics (e.g., transition states for trifluoromethylation) to predict favorable pathways .
  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian) to model intermediates and identify rate-limiting steps. For example, simulate the activation energy for CF₃ group incorporation .
  • Solvent Optimization : COSMO-RS simulations predict solvent effects on yield and selectivity .

Q. What methodologies evaluate the compound’s enzyme inhibition mechanisms?

  • In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., phosphodiesterases) using fluorogenic substrates .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions between the trifluoromethyl group and enzyme active sites (e.g., hydrogen bonding with catalytic residues) .
  • Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive binding .

Q. How should researchers address contradictions between experimental and computational data?

  • NMR vs. DFT Discrepancies : Cross-validate computed ¹³C chemical shifts with experimental data. Adjust DFT functionals (e.g., B3LYP to M06-2X) to improve accuracy .
  • Synthetic Yield Variations : Statistically analyze batch-to-batch differences (ANOVA) and optimize catalysts (e.g., Pd/C vs. CuI) .

Q. What role does the trifluoromethyl group play in enhancing bioactivity?

  • Electron-Withdrawing Effects : The CF₃ group increases electrophilicity, improving binding to enzyme pockets (e.g., hydrophobic interactions in COX-2) .
  • Metabolic Stability : Fluorine’s low polarizability reduces oxidative metabolism, prolonging half-life in pharmacokinetic studies .

Q. What are key challenges in scaling up synthesis, and how are they resolved?

  • Byproduct Formation : Use scavengers (e.g., polymer-supported reagents) to trap reactive intermediates .
  • Solvent Selection : Replace high-boiling solvents (DMF) with ethanol or acetonitrile for easier post-reaction purification .
  • Catalyst Recycling : Immobilize copper catalysts on silica to reduce costs and improve reusability .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine
Reactant of Route 2
7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.